Benzyl(naphthalen-2-ylmethyl)cyanamide
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Overview
Description
Benzyl(naphthalen-2-ylmethyl)cyanamide is a versatile chemical compound known for its unique structure and diverse applications in scientific research. This compound features a benzyl group, a naphthalen-2-ylmethyl group, and a cyanamide functional group, making it a valuable intermediate in organic synthesis and material science.
Mechanism of Action
Target of Action
Cyanamides, in general, have been known to interact with various biochemical entities, suggesting a broad spectrum of potential targets .
Mode of Action
Cyanamides are known for their unique radical and coordination chemistry, which could be a part of the interaction mechanism with its targets
Biochemical Pathways
Cyanamides have been reported to participate in cycloaddition chemistry and aminocyanation reactions , suggesting that Benzyl(naphthalen-2-ylmethyl)cyanamide might influence similar pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl(naphthalen-2-ylmethyl)cyanamide typically involves the reaction of benzyl bromide with naphthalen-2-ylmethylamine in the presence of a base, followed by the introduction of a cyanamide group. The reaction conditions often include:
- Solvent: Anhydrous ethanol or acetonitrile
- Base: Sodium hydride or potassium carbonate
- Temperature: Room temperature to reflux conditions
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes:
- Use of automated systems for precise control of reaction parameters
- Implementation of purification steps such as recrystallization or chromatography to obtain high-purity product
Chemical Reactions Analysis
Types of Reactions: Benzyl(naphthalen-2-ylmethyl)cyanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitriles or amides.
Reduction: Reduction reactions can convert the cyanamide group to primary amines.
Substitution: The benzyl and naphthalen-2-ylmethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium
Reduction: Lithium aluminum hydride or hydrogenation with palladium on carbon
Substitution: Alkyl halides or acyl chlorides in the presence of a base
Major Products Formed:
- Oxidation products: Benzyl(naphthalen-2-ylmethyl)amide
- Reduction products: Benzyl(naphthalen-2-ylmethyl)amine
- Substitution products: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Benzyl(naphthalen-2-ylmethyl)cyanamide finds applications in several fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development and pharmaceutical research.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Comparison with Similar Compounds
- Benzylcyanamide
- Naphthalen-2-ylmethylcyanamide
- Benzyl(naphthalen-1-ylmethyl)cyanamide
Comparison: Benzyl(naphthalen-2-ylmethyl)cyanamide is unique due to the presence of both benzyl and naphthalen-2-ylmethyl groups, which impart distinct chemical and physical properties. Compared to similar compounds, it offers:
- Enhanced reactivity due to the combined effects of its functional groups
- Greater versatility in synthetic applications
- Potential for unique biological activities and industrial uses
Properties
IUPAC Name |
benzyl(naphthalen-2-ylmethyl)cyanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2/c20-15-21(13-16-6-2-1-3-7-16)14-17-10-11-18-8-4-5-9-19(18)12-17/h1-12H,13-14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLTIAEXAHLACOV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC3=CC=CC=C3C=C2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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